2-Amino-2-(4-(methylthio)phenyl)acetic acid hydrochloride
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Overview
Description
2-Amino-2-(4-(methylthio)phenyl)acetic acid hydrochloride is a compound that belongs to the class of phenylacetic acids It is characterized by the presence of an amino group and a methylthio group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-(methylthio)phenyl)acetic acid hydrochloride typically involves the reaction of 4-(methylthio)benzaldehyde with glycine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4-(methylthio)phenyl)acetic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride; performed in anhydrous ether.
Substitution: Nitric acid for nitration, halogens for halogenation; typically conducted in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Primary amine derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
2-Amino-2-(4-(methylthio)phenyl)acetic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-(methylthio)phenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also influence signaling pathways involved in inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(4-(aminomethyl)phenyl)acetic acid hydrochloride
- 2-Amino-2-(4-(methylsulfonyl)phenyl)acetic acid hydrochloride
Comparison
Compared to similar compounds, 2-Amino-2-(4-(methylthio)phenyl)acetic acid hydrochloride is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. The methylthio group can undergo oxidation to form sulfoxide or sulfone derivatives, which are not possible with the aminomethyl or methylsulfonyl analogs. This unique feature makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-amino-2-(4-methylsulfanylphenyl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S.ClH/c1-13-7-4-2-6(3-5-7)8(10)9(11)12;/h2-5,8H,10H2,1H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJQYZPQUOWFBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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